molecular formula C19H23N3O2 B4420777 N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-furamide

N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-furamide

Cat. No. B4420777
M. Wt: 325.4 g/mol
InChI Key: LNGAMYTWOQKVKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-furamide, also known as BU-224, is a selective agonist of the κ-opioid receptor (KOR). It is a small molecule drug that has been developed for research purposes to study the physiological and biochemical effects of KOR activation.

Mechanism of Action

N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-furamide is a selective agonist of the KOR, which is a G protein-coupled receptor that is primarily located in the brain and spinal cord. Activation of KOR by this compound leads to the inhibition of adenylyl cyclase and the activation of potassium channels, resulting in hyperpolarization of neurons. This leads to a decrease in neurotransmitter release, which ultimately results in the physiological and biochemical effects of KOR activation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anti-depressant effects. It has also been shown to reduce drug-seeking behavior and decrease the reinforcing effects of drugs of abuse. This compound has been shown to have a high affinity for KOR and a low affinity for other opioid receptors, which makes it a useful tool for studying the specific effects of KOR activation.

Advantages and Limitations for Lab Experiments

N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-furamide has several advantages for lab experiments, including its high affinity for KOR, its selectivity for KOR over other opioid receptors, and its ability to cross the blood-brain barrier. However, there are also some limitations to using this compound in lab experiments. One limitation is that it has a short half-life, which requires frequent dosing in animal studies. Another limitation is that this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.

Future Directions

There are several future directions for research on N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-furamide. One direction is to further study its effects on addiction and reward pathways. Another direction is to investigate its potential as a treatment for chronic pain, depression, and other neurological disorders. Additionally, there is a need for more studies on the safety and efficacy of this compound in humans. Overall, this compound has the potential to be a valuable tool for studying the physiological and biochemical effects of KOR activation and for developing new treatments for neurological disorders.

Scientific Research Applications

N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-furamide has been used extensively in scientific research to study the physiological and biochemical effects of KOR activation. It has been shown to have analgesic, anti-inflammatory, and anti-depressant effects in animal models. This compound has also been used to study the role of KOR in addiction and reward pathways. It has been shown to reduce drug-seeking behavior and decrease the reinforcing effects of drugs of abuse.

properties

IUPAC Name

N-[3-(1-butylbenzimidazol-2-yl)propyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-2-3-13-22-16-9-5-4-8-15(16)21-18(22)11-6-12-20-19(23)17-10-7-14-24-17/h4-5,7-10,14H,2-3,6,11-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGAMYTWOQKVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823324
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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